Atriopeptin II is synthesized in the cardiac atria of rats and is released in response to increased blood volume or pressure. The peptide is derived from a larger precursor protein known as pro-atrial natriuretic peptide. Its discovery was first reported in 1984, and subsequent studies have characterized its structure and function extensively .
Atriopeptin II belongs to the family of atrial natriuretic peptides, which are classified as hormones involved in cardiovascular regulation. It is categorized under the broader category of natriuretic peptides, which also includes B-type natriuretic peptide and C-type natriuretic peptide.
The synthesis of atriopeptin II involves the processing of its precursor protein. In rats, this process begins with the transcription of the gene encoding pro-atrial natriuretic peptide, followed by translation into a precursor form. The precursor undergoes enzymatic cleavage to yield active atriopeptin II.
Research has shown that atriopeptin II can be synthesized in vitro using isolated cardiac cells. For instance, neonatal rat renal cell cultures have been utilized to demonstrate the secretion and synthesis of atriopeptin-like proteins. The process typically involves incubating these cells in specific media that promote the expression and release of atriopeptin II .
The molecular structure of atriopeptin II consists of 28 amino acids, with a specific sequence that contributes to its biological activity. The structure includes a ring formed by a disulfide bond between two cysteine residues, which is critical for its stability and function.
Atriopeptin II participates in various biochemical reactions within the body. One notable reaction is its interaction with specific receptors on target cells, leading to downstream signaling pathways that regulate blood pressure and fluid balance.
For example, atriopeptin II can inhibit aldosterone biosynthesis in adrenal cells, which plays a role in sodium retention and blood pressure regulation. This inhibition occurs through receptor-mediated pathways that affect intracellular signaling cascades .
The mechanism of action for atriopeptin II involves binding to specific receptors known as natriuretic peptide receptors (NPRs) located on various target tissues, including vascular smooth muscle and renal cells. Upon binding, these receptors activate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels.
This increase in cyclic guanosine monophosphate results in vasodilation, increased glomerular filtration rate, and enhanced sodium excretion, collectively contributing to lower blood pressure . Studies have shown that this mechanism is crucial for maintaining cardiovascular homeostasis.
Atriopeptin II is a water-soluble peptide with a molecular weight of approximately 3,200 Da. It exists as a stable entity under physiological conditions but can be sensitive to extreme pH levels or temperature changes.
Chemically, atriopeptin II exhibits properties typical of peptides, including susceptibility to proteolytic degradation by enzymes such as dipeptidyl carboxyhydrolase. Its stability can be influenced by factors such as ionic strength and temperature .
Atriopeptin II has significant applications in scientific research related to cardiovascular physiology and pathology. It is utilized as a model compound for studying heart failure mechanisms and hypertension treatments. Additionally, its role as a diuretic agent makes it relevant in studies focusing on fluid balance disorders.
Research continues to explore its therapeutic potential in conditions such as congestive heart failure, where modulation of atrial natriuretic peptide levels may offer beneficial effects on patient outcomes .
Atriopeptin II (also known as atrial natriuretic peptide fragment 5-27) exhibits high-affinity binding to specific guanylyl cyclase-coupled receptors in target tissues. In renal glomeruli, quantitative autoradiography using iodine-125-labeled Atriopeptin II demonstrates saturable binding with an equilibrium dissociation constant (Kd) of 0.63 nM. Binding is stereospecific, with the following competitive hierarchy: Atriopeptin III > Atriopeptin II > unrelated peptides (angiotensin II, vasopressin). No significant binding occurs in proximal tubules, thick ascending limbs, distal tubules, or collecting ducts [5] [10].
In spontaneously hypertensive rats, brain receptor autoradiography reveals reduced Atriopeptin II binding density in circumventricular organs (subfornical organ, area postrema) and hypothalamic nuclei regulating vasopressin secretion, compared to normotensive controls. This suggests pathological receptor downregulation in hypertension. Conversely, dehydration upregulates binding in the subfornical organ, indicating fluid-balance-dependent receptor modulation [2] [7].
Table 1: Atriopeptin II Receptor Distribution and Characteristics
Tissue/Region | Binding Density | Affinity (Kd) | Regulatory Factors |
---|---|---|---|
Renal Glomeruli | 10-30 × 10−18 mol/glom | 0.63 nM | None reported |
Subfornical Organ | High (normotensive rats) | Not quantified | ↓ Hypertension; ↑ Dehydration |
Proximal Renal Tubules | Undetectable | N/A | N/A |
Area Postrema | Moderate (normotensive rats) | Not quantified | ↓ Hypertension |
Vascular smooth muscle cells exhibit specific, high-affinity binding sites linked to particulate guanylyl cyclase. Cyclic structure integrity is essential: deletion or substitution within Atriopeptin II’s ring domain abolishes binding, while disulfide bond replacement preserves it, confirming conformational specificity [4].
Atriopeptin II stimulates cyclic guanosine monophosphate (cGMP) synthesis via particulate guanylyl cyclase activation in vascular smooth muscle. In isolated rat thoracic aorta, Atriopeptin II (1–10 nM) induces concentration-dependent relaxation correlating with cGMP elevation. Threshold effects occur at 1 nM, with 10 nM producing 8-fold cGMP increases and 80% vasorelaxation. This is endothelial-independent, contrasting nitric oxide-mediated responses [3] [6] [9].
cGMP activates cGMP-dependent protein kinase, which phosphorylates target proteins including myosin light chain. Phosphorylation reduces myosin light chain kinase sensitivity to calcium-calmodulin, lowering actin-myosin contractility. Atriopeptin II does not alter cytosolic calcium dynamics or phosphatidylinositol hydrolysis stimulated by angiotensin II or vasopressin. Instead, it directly attenuates angiotensin II-induced myosin light chain phosphorylation by 40–60%, confirming cGMP-dependent protein kinase-mediated vasorelaxation [4] [6].
Kinetic studies show biphasic cGMP accumulation: rapid initial synthesis (peak at 2–5 minutes) followed by decline due to phosphodiesterase-mediated hydrolysis. This pulsatile signaling enables precise vascular tone modulation. The cGMP-dependent protein kinase activity ratio doubles at 10 nM Atriopeptin II, directly linking cGMP elevation to functional relaxation [6] [8].
Atriopeptin II exhibits nuanced interactions with cyclic adenosine monophosphate pathways. In vascular smooth muscle cells, Atriopeptin II neither stimulates nor inhibits basal or agonist-activated adenylate cyclase activity. Pretreatment with Atriopeptin II does not alter angiotensin II- or vasopressin-induced phosphatidylinositol responses, confirming no direct adenylate cyclase coupling [4].
cGMP-mediated modulation of cyclic adenosine monophosphate occurs via phosphodiesterases. cGMP stimulates phosphodiesterase 2 (hydrolyzes cyclic adenosine monophosphate) and inhibits phosphodiesterase 3 (potentiating cyclic adenosine monophosphate). Though not directly measured with Atriopeptin II, analogous atrial natriuretic peptides increase phosphodiesterase 2 activity in vascular cells, reducing cyclic adenosine monophosphate. This antagonizes cyclic adenosine monophosphate-dependent vasodilators (e.g., β-adrenergic agonists), creating bidirectional regulation [8].
Table 2: Atriopeptin II Interactions with Cyclic Nucleotide Pathways
Signaling Pathway | Effect of Atriopeptin II | Functional Consequence |
---|---|---|
Particulate Guanylyl Cyclase | ↑↑↑ cGMP synthesis (8-fold at 10 nM) | Vasorelaxation via PKG activation |
Adenylate Cyclase | No direct effect | No altered basal cyclic adenosine monophosphate |
cGMP-PDE2 Activation | Indirect (inferred from cGMP rise) | Potential cyclic adenosine monophosphate hydrolysis |
cGMP-PDE3 Inhibition | Indirect (inferred from cGMP rise) | Potential cyclic adenosine monophosphate accumulation |
Myosin Light Chain Kinase | ↓ Phosphorylation (40–60% inhibition) | Reduced contractile sensitivity |
In renal epithelia, Atriopeptin II suppresses vasopressin-induced cyclic adenosine monophosphate generation, reducing water permeability. While not observed in vascular smooth muscle, this illustrates tissue-specific cyclic adenosine monophosphate crosstalk. The absence of cyclic adenosine monophosphate changes in vascular cells highlights compartmentalized signaling: Atriopeptin II’s vascular effects are cGMP-selective without adenylate cyclase modulation [4] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2